molecular formula C17H27N3O B7355716 N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide

N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide

Cat. No. B7355716
M. Wt: 289.4 g/mol
InChI Key: NDPIJMLKYVIVPC-BZSJEYESSA-N
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Description

N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the literature and has been studied extensively for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide is complex and involves the modulation of various biological pathways. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research has shown that this compound can modulate various biological pathways, including those involved in cancer cell growth and proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide. One area of focus is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in the treatment of cancer and other diseases. Finally, more studies are needed to determine the optimal dosage and administration methods for this compound in order to minimize toxicity and maximize therapeutic efficacy.

Synthesis Methods

The synthesis of N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide is a multi-step process that involves the use of several reagents and catalysts. The most common method for synthesizing this compound involves the reaction of 2-pyridin-2-ylethylamine with 2-bromo-N-butanamide in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then treated with sodium hydride and acetic anhydride to produce this compound.

Scientific Research Applications

N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by modulating various signaling pathways.

properties

IUPAC Name

N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-14(2)19-17(21)13-20-12-6-8-16(20)10-9-15-7-4-5-11-18-15/h4-5,7,11,14,16H,3,6,8-10,12-13H2,1-2H3,(H,19,21)/t14?,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPIJMLKYVIVPC-BZSJEYESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCCC1CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)CN1CCC[C@@H]1CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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